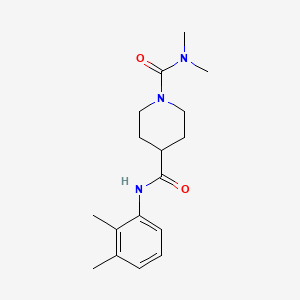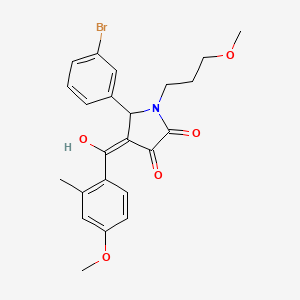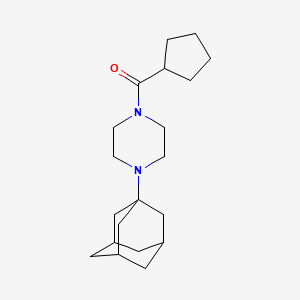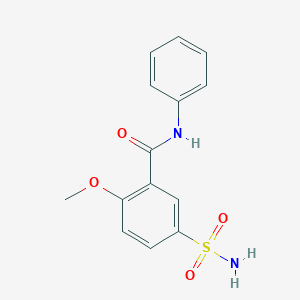
N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as DMXAA, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was originally identified as a compound with potent antitumor activity in mice, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is not fully understood, but it is believed to involve activation of the STING (stimulator of interferon genes) pathway. This results in the production of type I interferons and other cytokines, which can induce apoptosis (programmed cell death) in tumor cells and stimulate an immune response against the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and immunomodulatory effects, it has been shown to induce vascular disruption in tumors, which can lead to tumor necrosis (cell death). It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide for lab experiments is its potent and selective antitumor activity. This makes it a useful tool for studying the mechanisms of tumor growth and metastasis, as well as for testing potential cancer therapies. However, one limitation is that this compound has been shown to have species-specific effects, meaning that its activity in mice may not necessarily translate to humans. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One area of interest is in combination therapies, where this compound is used in conjunction with other cancer treatments to enhance their efficacy. Another area of interest is in developing more selective and potent analogs of this compound that may have improved therapeutic activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its immunomodulatory effects, which may have implications for the development of new cancer therapies.
合成方法
N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with N,N-dimethylpiperazine, followed by the addition of phosgene and ammonium hydroxide. The resulting product can be purified through recrystallization and chromatography.
科学研究应用
N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have potent antitumor activity in a variety of animal models, and has been investigated in numerous clinical trials as a potential therapy for various types of cancer. In addition to its direct antitumor effects, this compound has also been shown to have immunomodulatory effects, which may contribute to its therapeutic activity.
属性
IUPAC Name |
4-N-(2,3-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-6-5-7-15(13(12)2)18-16(21)14-8-10-20(11-9-14)17(22)19(3)4/h5-7,14H,8-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZFFVCCXSKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411111.png)
![N-{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5411116.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5411123.png)
![5-{[4-(N-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5411126.png)
![N-(1-cyano-1,2-dimethylpropyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5411133.png)
![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5411138.png)
![N-(4-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5411151.png)
![3-({[(4-ethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5411153.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5411165.png)
![{[3-(1H-indol-1-yl)propanoyl]amino}(phenyl)acetic acid](/img/structure/B5411174.png)
![[5-(phenylethynyl)-2-furyl]methanol](/img/structure/B5411180.png)